molecular formula C17H10Cl3NO B1420611 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride CAS No. 1160264-97-0

2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride

Cat. No. B1420611
M. Wt: 350.6 g/mol
InChI Key: AUNAETBMLGITNU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the carbonyl chloride group suggests that it could undergo reactions typical of acyl chlorides, such as nucleophilic acyl substitution. The dichlorophenyl group might also participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Photophysical Properties and Computational Investigations

Research has explored the photophysical properties and computational investigations of tricarbonylrhenium(I) complexes based on bidentate heterocyclic N–N ligands, which include derivatives similar to 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride. These studies are significant for understanding the electronic structure and optical properties of such complexes, potentially applicable in materials science for optoelectronic devices and sensors (Albertino et al., 2007).

Cocrystals of Diastereoisomers

Another area of application is in the formation of cocrystals from diastereoisomeric pairs of related compounds, which has implications in pharmaceuticals and material sciences. Such studies provide insights into the molecular arrangements and interactions within the crystal lattice, which are crucial for understanding the physical and chemical properties of the material (Linden et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural analysis of novel organic compounds, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, provide valuable information on molecular geometry, electronic structure, and potential reactivity. These studies are foundational for the development of new chemical entities with potential applications in medicinal chemistry and materials science (Fatma et al., 2017).

Optoelectronic and Nonlinear Properties

The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives through DFT approaches contributes to the design and development of multifunctional materials. Such research is pertinent to the development of organic electronics, photonics, and energy materials, where the understanding of molecular properties is key to optimizing performance (Irfan et al., 2020).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of new quinoline derivatives highlight the potential of such compounds in medicinal chemistry, especially as antimicrobial agents. Understanding the structure-activity relationships and mechanisms of action of these compounds can lead to the development of new therapeutic agents (Patel & Shaikh, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm. It’s important to refer to the relevant safety data sheets for detailed information .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c1-9-15(17(20)22)12-4-2-3-5-14(12)21-16(9)11-7-6-10(18)8-13(11)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNAETBMLGITNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185126
Record name 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride

CAS RN

1160264-97-0
Record name 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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